Stereochemical Integrity: (S)-Enantiomer vs. Racemic Mixture in Chiral Synthesis
The (S)-enantiomer of methyl 3-(1-aminoethyl)benzoate (CAS 1187927-21-4) provides a defined chiral center essential for asymmetric synthesis. In contrast, racemic methyl 3-(1-aminoethyl)benzoate (CAS 153994-69-5) contains equimolar (R)- and (S)-enantiomers. Approximately 90% of chiral drugs are marketed as racemates, yet enantiomers can exhibit markedly different pharmacology, toxicity, and pharmacokinetics [1]. The (S)-enantiomer is specifically required for stereocontrolled construction of β-lactam antibiotics and peptidomimetics [2].
| Evidence Dimension | Enantiomeric purity requirement |
|---|---|
| Target Compound Data | (S)-enantiomer, specific optical rotation [α]D (data not available, but single stereoisomer) |
| Comparator Or Baseline | Racemic mixture (CAS 153994-69-5) |
| Quantified Difference | Racemate may contain 50% inactive/undesired enantiomer |
| Conditions | Asymmetric synthesis of chiral pharmaceuticals |
Why This Matters
Single-enantiomer intermediates are essential for producing stereochemically pure drug substances and avoiding the confounding biological effects of racemic mixtures.
- [1] Senkuttuvan N, et al. The significance of chirality in contemporary drug discovery-a mini review. RSC Adv. 2024;14(45):33429-33448. PMID: 39439836. View Source
- [2] Kuujia. methyl 3-(1S)-1-aminoethylbenzoate. CAS 1187927-21-4. View Source
